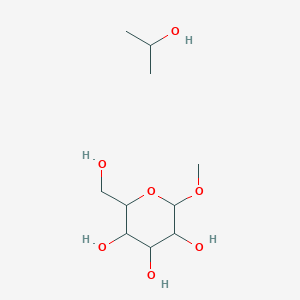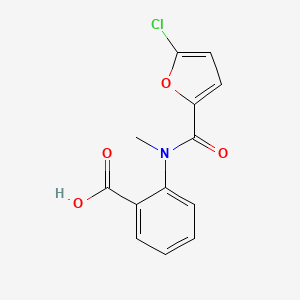
2-(N-methyl5-chlorofuran-2-amido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-methyl5-chlorofuran-2-amido)benzoic acid is a chemical compound that belongs to the class of amide derivatives. It is commonly used in the pharmaceutical industry as an intermediate for the synthesis of several drugs. The compound has a molecular formula of C13H10ClNO4 and a molecular weight of 279.68 .
Preparation Methods
The synthesis of 2-(N-methyl5-chlorofuran-2-amido)benzoic acid involves several steps. One common method includes the reaction of 5-chlorofuran-2-carboxylic acid with N-methylamine to form the amide intermediate. This intermediate is then reacted with benzoic acid under specific conditions to yield the final product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
2-(N-methyl5-chlorofuran-2-amido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the furan ring is replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-(N-methyl5-chlorofuran-2-amido)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor for the development of pharmaceutical drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(N-methyl5-chlorofuran-2-amido)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-(N-methyl5-chlorofuran-2-amido)benzoic acid can be compared with other similar compounds such as:
2-(N-methyl5-bromofuran-2-amido)benzoic acid: Similar structure but with a bromine atom instead of chlorine.
2-(N-methyl5-iodofuran-2-amido)benzoic acid: Similar structure but with an iodine atom instead of chlorine.
2-(N-methyl5-fluorofuran-2-amido)benzoic acid: Similar structure but with a fluorine atom instead of chlorine.
The uniqueness of this compound lies in its specific chemical properties and reactivity, which can be exploited in various applications .
Properties
Molecular Formula |
C13H10ClNO4 |
|---|---|
Molecular Weight |
279.67 g/mol |
IUPAC Name |
2-[(5-chlorofuran-2-carbonyl)-methylamino]benzoic acid |
InChI |
InChI=1S/C13H10ClNO4/c1-15(12(16)10-6-7-11(14)19-10)9-5-3-2-4-8(9)13(17)18/h2-7H,1H3,(H,17,18) |
InChI Key |
PQHAZDOVWIUOCH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)O)C(=O)C2=CC=C(O2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


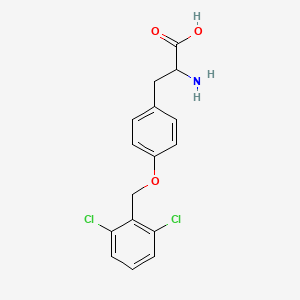
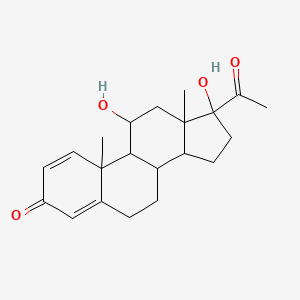
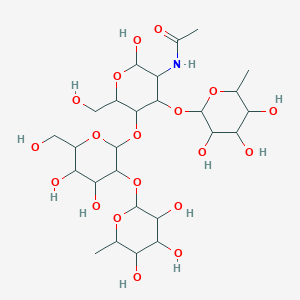
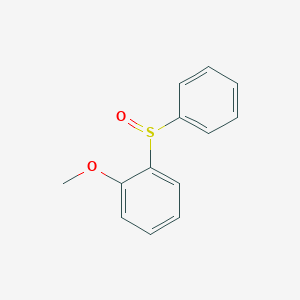

![3-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12317032.png)
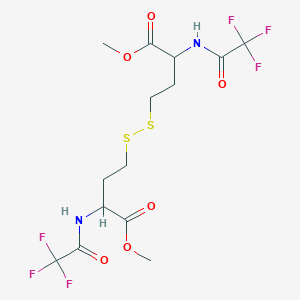

![2-Chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B12317048.png)
![2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12317056.png)
![2-[(2E)-2-carbamimidoylimino-4-oxo-1,3-thiazolidin-5-yl]-N-methylacetamide](/img/structure/B12317063.png)
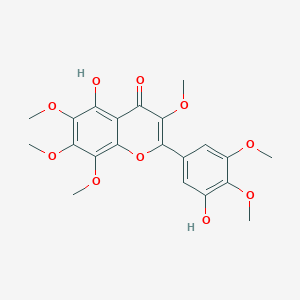
![methyl 3-{5-oxo-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl}prop-2-enoate](/img/structure/B12317090.png)
